molecular formula C12H10Cl2N2O2S B2522747 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1207045-93-9

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No.: B2522747
CAS No.: 1207045-93-9
M. Wt: 317.18
InChI Key: XBDBQMKQFHNTFK-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a dichlorophenoxy group and a methylisothiazolyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to acetamide: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation reaction: The acyl chloride is reacted with 3-methylisothiazol-5-amine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.

    N-(3-methylisothiazol-5-yl)acetamide: Another compound with a similar acetamide backbone.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide is unique due to the combination of the dichlorophenoxy and methylisothiazolyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-7-4-12(19-16-7)15-11(17)6-18-10-3-2-8(13)5-9(10)14/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDBQMKQFHNTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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